molecular formula C9H12O3 B11721779 (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one

Cat. No.: B11721779
M. Wt: 168.19 g/mol
InChI Key: AHODDELHXDJTTC-RNFRBKRXSA-N
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Description

(1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is a spiro compound characterized by a bicyclo[221]heptane framework fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one typically involves the reaction of bicyclo[2.2.1]heptane derivatives with dioxolane precursors under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the spiro linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under mild pressure.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran at low temperatures.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (1R,4R)-spiro[bicyclo[221]heptane-2,2’-[1,3]dioxolan]-5-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activity. Researchers are investigating its interactions with various biological targets to understand its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound are being explored for their potential use in drug development. Their unique structural features may provide advantages in terms of specificity and efficacy.

Industry

In the industrial sector, (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one: A similar compound with a different stereochemistry.

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but different functional groups.

    Dioxolane derivatives: Compounds with similar dioxolane rings but different spiro linkages.

Uniqueness

(1R,4R)-spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolan]-5-one is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(1'R,4'R)-spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one

InChI

InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2/t6-,7-/m1/s1

InChI Key

AHODDELHXDJTTC-RNFRBKRXSA-N

Isomeric SMILES

C1COC2(O1)C[C@H]3C[C@@H]2CC3=O

Canonical SMILES

C1COC2(O1)CC3CC2CC3=O

Origin of Product

United States

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